molecular formula C18H16ClN5O2 B11034604 10-amino-N-(5-chloro-2-methylphenyl)-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide

10-amino-N-(5-chloro-2-methylphenyl)-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide

Cat. No.: B11034604
M. Wt: 369.8 g/mol
InChI Key: DYXLOCWMPSHQTK-UHFFFAOYSA-N
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Description

10-amino-N-(5-chloro-2-methylphenyl)-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide is a complex organic compound belonging to the benzimidazole family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-amino-N-(5-chloro-2-methylphenyl)-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent selection, temperature control, and purification methods such as recrystallization or chromatography are crucial to obtain the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

10-amino-N-(5-chloro-2-methylphenyl)-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and chloro groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its potential as an inhibitor or activator of specific biological pathways.

Medicine

Medically, 10-amino-N-(5-chloro-2-methylphenyl)-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide is investigated for its potential as an anticancer agent, given its ability to interfere with cell proliferation and induce apoptosis in cancer cells.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise chemical functionalities.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate pathways involved in cell growth, apoptosis, or other cellular functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A simpler structure with similar core properties but lacking the additional functional groups.

    Pyrimido[1,2-a]benzimidazole: Similar core structure but without the amino and carboxamide groups.

    5-chloro-2-methylphenyl derivatives: Compounds with similar substituents but different core structures.

Uniqueness

What sets 10-amino-N-(5-chloro-2-methylphenyl)-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide apart is its combination of functional groups and complex structure, which provides unique chemical and biological properties not found in simpler analogs.

This detailed overview highlights the significance and versatility of this compound in various fields of research and industry

Properties

Molecular Formula

C18H16ClN5O2

Molecular Weight

369.8 g/mol

IUPAC Name

10-amino-N-(5-chloro-2-methylphenyl)-2-oxo-3,4-dihydropyrimido[1,2-a]benzimidazole-4-carboxamide

InChI

InChI=1S/C18H16ClN5O2/c1-10-6-7-11(19)8-12(10)21-17(26)15-9-16(25)22-18-23(15)13-4-2-3-5-14(13)24(18)20/h2-8,15H,9,20H2,1H3,(H,21,26)

InChI Key

DYXLOCWMPSHQTK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2CC(=O)N=C3N2C4=CC=CC=C4N3N

Origin of Product

United States

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